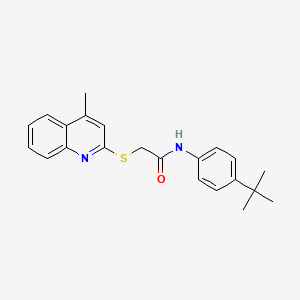![molecular formula C13H8F3N3S B2795688 3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338396-88-6](/img/structure/B2795688.png)
3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile” is a chemical compound with the molecular formula C13H8F3N3S . It has a molecular weight of 295.28 and is a versatile material with wide applications in scientific research. Its unique structure enables it to be utilized in various fields, including pharmaceuticals, materials science, and organic chemistry.
Synthesis Analysis
The synthesis of such compounds is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The [5+1] heterocyclization of appropriate 3-(2-aminophenyl)-1,2,4-triazin-5(2H)-ones with carbon disulfide or ethyl xanthogenate was used to form the target tricyclic system .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 sulfur atom . The monoisotopic mass is 295.039093 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
This compound is part of a broader class of chemicals utilized in synthetic chemistry for creating diverse heterocyclic structures. For instance, Katritzky et al. (1995) explored the synthesis and reactivity of pyridinecarbonitrile derivatives, demonstrating their versatility in chemical reactions to produce various substituted products, which are critical for further pharmacological and material science applications (Katritzky, Rachwał, Smith, & Steel, 1995). Similarly, Singh and Singh (2011) developed a microwave-assisted method for synthesizing novel benzo[b][1,8]-naphthyridine-3-carbonitriles, highlighting the efficiency and versatility of pyridinecarbonitriles in facilitating rapid and environmentally friendly synthetic routes (S. K. Singh & K. Singh, 2011).
Structural and Molecular Insights
Al-Wahaibi et al. (2021) provided structural characterization of dihydropyrimidine-5-carbonitrile derivatives, illustrating the potential of pyridinecarbonitriles as dihydrofolate reductase inhibitors, a key target in cancer therapy and antimicrobial resistance (Al-Wahaibi et al., 2021). This research underscores the significance of pyridinecarbonitriles in developing new therapeutic agents.
Biological Activity and Potential Applications
Several studies have investigated the biological activities of pyridinecarbonitrile derivatives, aiming to discover new pharmacologically active compounds. Miszke et al. (2008) synthesized 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, demonstrating their significant bacteriostatic and antituberculosis activities, which suggest the potential of these compounds in addressing infectious diseases (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).
Eigenschaften
IUPAC Name |
3-(2-aminophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3S/c14-13(15,16)8-5-12(10(6-17)19-7-8)20-11-4-2-1-3-9(11)18/h1-5,7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYAVBCWDKJNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

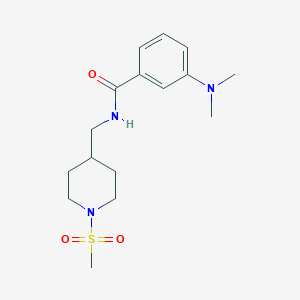
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)
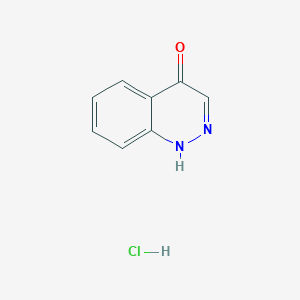
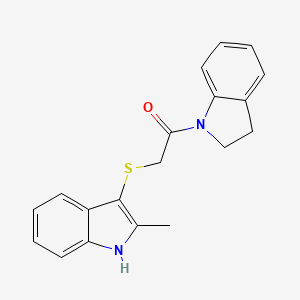
![1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795613.png)
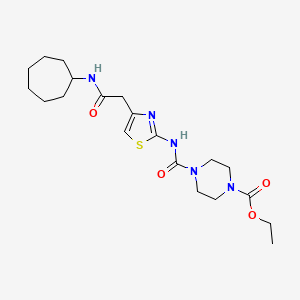
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)
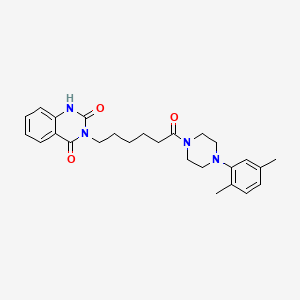
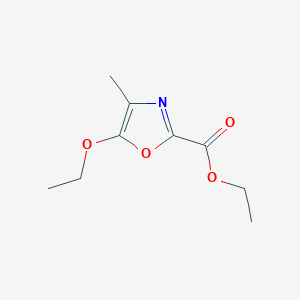
![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)
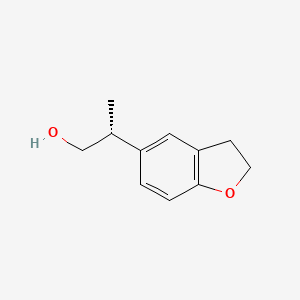
![2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795624.png)
![N-[[4-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2795625.png)
